Technical Monograph: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Technical Monograph: 3,5,5-Trimethyl-2-cyclohexen-1-ol (Isophorol)
Executive Summary
3,5,5-Trimethyl-2-cyclohexen-1-ol (CAS 470-99-5), commonly known as Isophorol , is a cyclic allylic alcohol derived from the selective reduction of isophorone. While widely recognized in the fragrance industry for its fresh, floral-woody profile and utility in honey/mimosa bases, its significance in fine chemical synthesis lies in its structural duality. It possesses both a reactive hydroxyl group and an endocyclic double bond, making it a versatile chiral building block.
For drug development professionals, Isophorol represents a critical challenge and opportunity in chemoselectivity (1,2- vs. 1,4-reduction) and stereoselectivity (kinetic resolution of enantiomers). This guide details the rigorous synthetic protocols, biocatalytic resolution strategies, and safety parameters required to utilize this compound effectively in pharmaceutical and high-value chemical applications.
Molecular Architecture & Physicochemical Profile
Isophorol exists as a secondary allylic alcohol with a chiral center at the C1 position. Unlike its saturated counterpart (3,3,5-trimethylcyclohexanol), Isophorol retains the C2-C3 double bond, which imparts unique reactivity for further functionalization (e.g., epoxidation, allylic oxidation).
Table 1: Physicochemical Specifications
| Property | Value | Context/Notes |
| CAS Number | 470-99-5 | |
| IUPAC Name | 3,5,5-Trimethylcyclohex-2-en-1-ol | |
| Molecular Formula | C₉H₁₆O | |
| Molecular Weight | 140.22 g/mol | |
| Boiling Point | 79.5–81.5 °C @ 8 mmHg | High volatility requiring vacuum distillation. |
| Density | 0.918 g/mL @ 25 °C | |
| Refractive Index | n20/D 1.472 | |
| Flash Point | ~80 °C (Closed Cup) | Combustible Liquid (Class IIIA). |
| Solubility | Soluble in alcohols, ethers; Insoluble in water | Lipophilic character (LogP ~2.11). |
| Chirality | 1 Stereocenter (C1) | Exists as (R)- and (S)- enantiomers. |
Synthetic Pathways: The Chemoselectivity Challenge
The synthesis of Isophorol from Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a classic case study in chemoselectivity . The objective is to reduce the carbonyl group (C=O) without reducing the conjugated alkene (C=C).
Mechanism: 1,2-Reduction vs. 1,4-Reduction[1]
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1,4-Reduction (Conjugate Addition): Standard hydride reagents (e.g., NaBH₄ in ethanol) or catalytic hydrogenation often favor attack at the β-carbon, leading to the saturated ketone (Dihydroisophorone) or fully saturated alcohol.
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1,2-Reduction (Desired): To obtain Isophorol, the carbonyl carbon must be attacked directly. This requires "hardening" the nucleophile or activating the carbonyl oxygen.[1]
Protocol: Luche Reduction (Laboratory Standard)
The Luche Reduction is the gold standard for synthesizing Isophorol in a research setting. It utilizes Cerium(III) Chloride (CeCl₃) to catalyze the 1,2-reduction.[2]
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Reagents: Isophorone, NaBH₄, CeCl₃·7H₂O, Methanol.
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Mechanism: Ce³⁺ coordinates with the carbonyl oxygen and the solvent (methanol) to facilitate the formation of alkoxyborohydrides. According to Hard-Soft Acid-Base (HSAB) theory, this makes the borohydride species "harder," favoring attack on the "hard" carbonyl carbon over the "soft" β-carbon.
Experimental Workflow (Luche Protocol)
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Preparation: Dissolve Isophorone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in Methanol (0.4 M concentration).
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Cooling: Cool the solution to 0 °C to suppress side reactions.
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Addition: Add NaBH₄ (1.0 eq) portion-wise over 15 minutes. Gas evolution (H₂) will occur.
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Quenching: After TLC indicates consumption of starting material (~30 min), quench with dilute HCl or saturated NH₄Cl.
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Extraction: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
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Purification: Distill under reduced pressure to isolate pure Isophorol.
Visualization: Synthetic Divergence
The following diagram illustrates the critical divergence between standard hydrogenation and the selective Luche reduction.
Figure 1: Chemoselective reduction pathways. Green path indicates the selective formation of Isophorol via Luche reduction.
Applications in Drug Development: Chiral Resolution
Isophorol is a valuable chiral synthon. The racemic mixture obtained from chemical reduction can be resolved into pure enantiomers using Enzymatic Kinetic Resolution (EKR) . This is crucial for drug development, where enantiopurity dictates efficacy and safety.
Biocatalytic Workflow
Lipases, such as Candida antarctica Lipase B (CAL-B), show high enantioselectivity toward secondary alcohols.
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Reaction: Transesterification using an acyl donor (e.g., vinyl acetate).
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Selectivity: The enzyme typically acetylates the (R)-enantiomer much faster than the (S)-enantiomer (or vice versa, depending on the specific lipase).
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Outcome: A mixture of unreacted (S)-Isophorol and (R)-Isophorol Acetate, which can be easily separated by chromatography or distillation.
Visualization: Enzymatic Kinetic Resolution
Figure 2: Enzymatic Kinetic Resolution (EKR) workflow for producing enantiopure Isophorol.
Pharmaceutical Relevance[5][6][7]
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Vasodilator Precursors: Isophorol is the direct unsaturated precursor to 3,3,5-trimethylcyclohexanol, the alcohol moiety of Cyclandelate (a vasodilator used for vascular diseases). Using chiral Isophorol allows for the synthesis of stereodefined analogs of such drugs.
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Building Block: The allylic alcohol motif allows for directed epoxidation (Sharpless) or Overman rearrangement to synthesize chiral allylic amines.
Analytical Characterization
To validate the identity and purity of synthesized Isophorol, the following analytical markers should be used.
Gas Chromatography - Mass Spectrometry (GC-MS)
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Retention Time: Distinct from Isophorone (shorter RT) and Saturated Alcohol (longer RT on polar columns).
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Mass Spectrum (EI, 70 eV):
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Molecular Ion: m/z 140 [M]+ (often weak).
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Base Peak: m/z 84 (Retro-Diels-Alder fragmentation).
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Key Fragments: m/z 125 [M-CH₃]+, m/z 107 [M-CH₃-H₂O]+.
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 5.45 (m, 1H, =CH, vinylic proton).
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δ 4.20 (m, 1H, CH-OH, carbinol proton).
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δ 1.65 (s, 3H, Vinyl-CH₃).
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δ 0.90, 1.00 (s, 6H, gem-dimethyl).
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Diagnostic Feature: The presence of the vinylic proton at ~5.45 ppm confirms the retention of the double bond, distinguishing it from the saturated alcohol.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precautionary Measures |
| Flammable Liquid | H227 | Combustible liquid. | Keep away from heat/sparks/open flames.[3] Store in a well-ventilated place. |
| Skin Irritation | H315 | Causes skin irritation. | Wear protective gloves (Nitrile). Wash thoroughly after handling. |
| Eye Irritation | H319 | Causes serious eye irritation. | Wear eye protection/face shield. Rinse cautiously with water if in eyes. |
| STOT-SE | H335 | May cause respiratory irritation. | Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area. |
Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation back to Isophorone or formation of peroxides.
References
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Luche, J. L. (1978).[4][1] Lanthanides in organic chemistry.[4][1] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.[1][5] Retrieved from [Link]
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6544, Isophorone (Precursor data). Retrieved from [Link]
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Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis.[4][1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][5] Retrieved from [Link]
